3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide
説明
特性
IUPAC Name |
3-methyl-N-[2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3OS2/c1-20-14-16-22(17-15-20)19-35-30-32-25-11-4-3-10-24(25)29(33-30)36-27-13-6-5-12-26(27)31-28(34)23-9-7-8-21(2)18-23/h5-9,12-18H,3-4,10-11,19H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUCCNNVHCRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4NC(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
Q & A
Q. What are the established synthetic routes for 3-methyl-N-[...]benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including:
- Quinazoline core formation : Cyclization of substituted tetrahydroquinazoline precursors under reflux conditions in solvents like ethanol or acetonitrile .
- Sulfanyl group introduction : Nucleophilic substitution using thiol-containing intermediates (e.g., 4-methylbenzyl mercaptan) with optimized molar ratios (1:1.2) in anhydrous dichloromethane .
- Coupling reactions : Amide bond formation between the quinazoline-sulfanyl intermediate and 3-methylbenzoic acid derivatives using coupling agents like EDCI/HOBt .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol enhances crystallization .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product (target purity >95%) .
Q. What analytical techniques are recommended for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₃O₂S₂: 554.1784; observed: 554.1786) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1680–1700 cm⁻¹) and sulfanyl groups (2550–2600 cm⁻¹) .
Critical Note : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from variations in assay design or model systems. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .
- Dose-response validation : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or systemic biases (e.g., solvent effects in cell viability assays) .
Example Case : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2.5 µM vs. 8.7 µM) may stem from differences in ATP concentrations in kinase assays .
Q. What computational methods are used to study the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or PI3K using crystal structures (PDB: 1M17) .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Correlate structural features (e.g., sulfanyl group electronegativity) with activity using descriptors like logP and polar surface area .
Key Finding : The tetrahydroquinazoline core shows strong π-π stacking with kinase active sites, while the sulfanyl group enhances solubility without compromising binding .
Q. How should experimental designs be tailored to evaluate the compound's pharmacokinetic properties?
Methodological Answer:
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Caco-2 permeability : Assess bidirectional transport to predict oral bioavailability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
- In vivo pharmacokinetics : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, 12, 24 h for AUC and half-life calculations .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Storage conditions : Use amber vials at -20°C under nitrogen to prevent light- and oxygen-induced degradation .
- Antioxidant additives : Include 0.1% w/v ascorbic acid in aqueous formulations .
- Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm; validate method specificity with forced degradation (heat, pH 3/9) .
Critical Insight : The sulfanyl group is prone to oxidation; replacing it with a methylsulfone group improves stability but reduces target affinity .
Q. How can structural modifications enhance the compound's selectivity for cancer vs. normal cells?
Methodological Answer:
- Fragment-based design : Introduce substituents (e.g., fluorine at C-6 of the quinazoline) to exploit hydrophobic pockets in cancer-specific kinases .
- Prodrug strategies : Mask the sulfanyl group as a thiophosphate ester to reduce off-target effects; hydrolyze selectively in tumor microenvironments .
- Selectivity screening : Profile against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
